3-Azi-1-((2-acetamido-2-deoxy-1-glucopyranosyl)thio)butane
Overview
Description
Preparation Methods
The synthesis of 3-Azi-1-((2-acetamido-2-deoxy-1-glucopyranosyl)thio)butane typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the protection of functional groups, formation of glycosidic bonds, and introduction of the azide group. Reaction conditions may vary, but common reagents include acetic anhydride, thionyl chloride, and sodium azide. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
3-Azi-1-((2-acetamido-2-deoxy-1-glucopyranosyl)thio)butane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azide group, using reagents like sodium azide or other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Azi-1-((2-acetamido-2-deoxy-1-glucopyranosyl)thio)butane has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Azi-1-((2-acetamido-2-deoxy-1-glucopyranosyl)thio)butane involves its interaction with specific molecular targets and pathways. The azide group can participate in click chemistry reactions, forming stable triazole linkages. The glucopyranosyl moiety may interact with carbohydrate-binding proteins, influencing various biological processes .
Comparison with Similar Compounds
3-Azi-1-((2-acetamido-2-deoxy-1-glucopyranosyl)thio)butane can be compared with other similar compounds, such as:
2-Acetamido-2-deoxy-D-glucose: This compound lacks the azide group and has different reactivity and applications.
1-Thio-β-D-glucopyranose: This compound has a similar glucopyranosyl moiety but lacks the acetamido and azide groups.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(3-methyldiazirin-3-yl)ethylsulfanyl]oxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O5S/c1-6(17)13-8-10(19)9(18)7(5-16)20-11(8)21-4-3-12(2)14-15-12/h7-11,16,18-19H,3-5H2,1-2H3,(H,13,17)/t7-,8-,9-,10-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRYUKXHWVTPHD-ILAIQSSSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1SCCC2(N=N2)C)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1SCCC2(N=N2)C)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00161726 | |
Record name | 3-Azi-1-((2-acetamido-2-deoxy-1-glucopyranosyl)thio)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00161726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141411-41-8 | |
Record name | 3-Azi-1-((2-acetamido-2-deoxy-1-glucopyranosyl)thio)butane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141411418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Azi-1-((2-acetamido-2-deoxy-1-glucopyranosyl)thio)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00161726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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